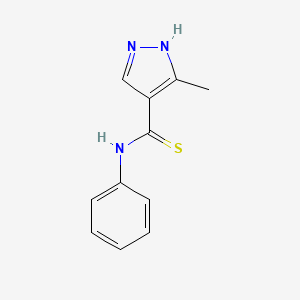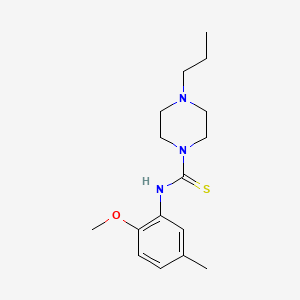![molecular formula C16H13FN2O2S B5718701 3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)
3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPHNCA and is a member of the acrylamide family. FPHNCA is a yellow powder that is soluble in organic solvents and has a molecular weight of 362.4 g/mol.
作用機序
The mechanism of action of FPHNCA in cancer cells involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. FPHNCA has also been found to inhibit the activity of the proteasome, which is a key enzyme involved in the degradation of proteins in cells.
Biochemical and Physiological Effects:
FPHNCA has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, FPHNCA has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. FPHNCA has also been found to exhibit anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using FPHNCA in lab experiments include its potent anticancer activity, its ability to inhibit the activity of the proteasome, and its fluorescent properties, which make it a useful tool for the detection of heavy metal ions in water. The limitations of using FPHNCA in lab experiments include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research of FPHNCA. One potential direction is the development of new FPHNCA-based materials with improved optical and electronic properties for use in optoelectronics and photonics. Another potential direction is the investigation of the potential use of FPHNCA as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the development of new synthetic methods for the preparation of FPHNCA and its derivatives could lead to the discovery of new compounds with improved properties and potential applications.
合成法
The synthesis of FPHNCA involves the reaction between 3-hydroxybenzenethiol and 4-fluoroaniline with acryloyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained by recrystallization from an appropriate solvent.
科学的研究の応用
FPHNCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, FPHNCA has been found to exhibit potent anticancer activity against various cancer cell lines. In materials science, FPHNCA has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics. In environmental science, FPHNCA has been used as a fluorescent probe for the detection of heavy metal ions in water.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(3-hydroxyphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-12-7-4-11(5-8-12)6-9-15(21)19-16(22)18-13-2-1-3-14(20)10-13/h1-10,20H,(H2,18,19,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSUYDGLVWZXTE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Fluorophenyl)acryloyl]-N'-(3-hydroxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

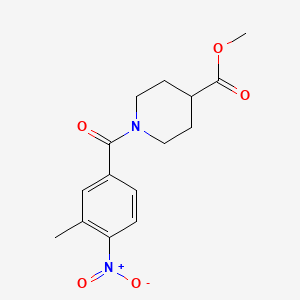
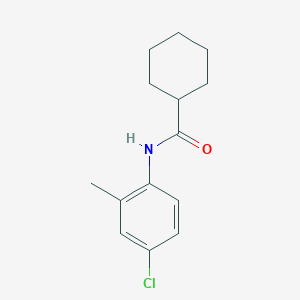


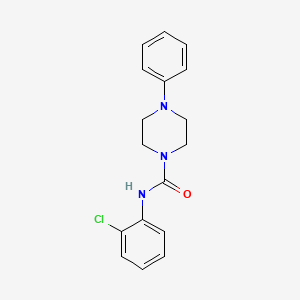
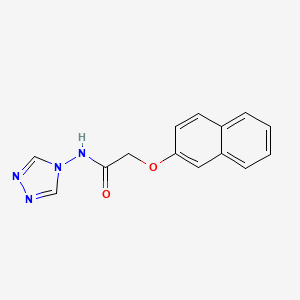
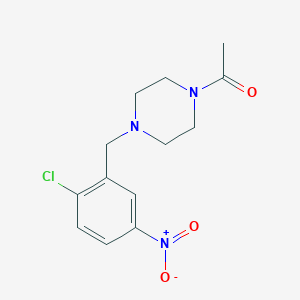


![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

